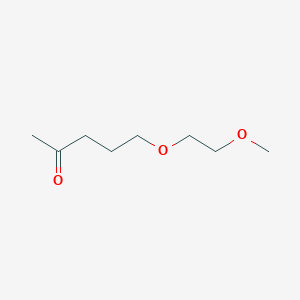

5-(2-Methoxyethoxy)pentan-2-one

Description

5-(2-Methoxyethoxy)pentan-2-one (CAS: Not explicitly listed; referred to as compound 31 in ) is a ketone derivative featuring a methoxyethoxy side chain. It is synthesized via oxidation of a secondary methyl ether using calcium hypochlorite (Ca(OCl)₂) in a mixture of acetonitrile, water, and acetic acid, yielding 87% of the product as a yellow oil .

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5-(2-methoxyethoxy)pentan-2-one |

InChI |

InChI=1S/C8H16O3/c1-8(9)4-3-5-11-7-6-10-2/h3-7H2,1-2H3 |

InChI Key |

OHNLEOGXEYEAPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCOCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pentan-2-one can be achieved through several methods. One common approach involves the reaction of pentan-2-one with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pentan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethoxy)pentan-2-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pentan-2-one involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one (CAS: 74509-79-8)

- Structure: Contains an ethyl(2-hydroxyethyl)amino group instead of the methoxyethoxy chain.

- Synthesis: Derived from 5-chloropentan-2-one via nucleophilic substitution with 2-(ethylamino)ethanol, followed by catalytic reduction of the oxime intermediate .

- Applications : Key intermediate in the synthesis of hydroxychloroquine (HCQ), a drug studied for antiviral and antimalarial properties .

- Properties: Molecular weight 173.25 g/mol (C₉H₁₉NO₂), higher polarity due to the hydroxyl group compared to the methoxyethoxy analog .

(b) 5-(Diethylamino)pentan-2-one

- Structure: Features a diethylamino group at the 5-position.

- Synthesis : Reacting 5-chloropentan-2-one with diethylamine yields this compound at 20% efficiency .

- Properties : Lower polarity than 5-(2-Methoxyethoxy)pentan-2-one due to the absence of oxygen atoms in the side chain. NMR and IR spectra confirm its structure, with distinct peaks for the ketone (δ ~208 ppm in ¹³C NMR) and amine groups .

(c) 5-(Pyridin-4-yl)pentan-2-one

Reactivity and Stability Insights

- Ether vs. Amine Groups: The methoxyethoxy group in this compound enhances hydrophilicity compared to alkylamino analogs, making it more soluble in polar solvents like acetonitrile .

- Oxidative Stability: The methoxyethoxy chain is less prone to oxidation than hydroxyethylamino groups, which may require protective strategies during synthesis .

- Catalytic Requirements : Aminated derivatives (e.g., 5-(Pyridin-4-yl)pentan-2-one) often require transition-metal catalysts (e.g., Fe(PDP)), whereas ethers like this compound are synthesized via simpler hypochlorite-mediated oxidation .

Biological Activity

5-(2-Methoxyethoxy)pentan-2-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pentan-2-one core with a methoxyethoxy substituent. This structural feature may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted on human cancer cell lines (A2780, LNCaP, and PC-3), the compound demonstrated varying degrees of cytotoxicity. The IC₅₀ values were determined to assess its effectiveness.

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 25 | Induction of apoptosis |

| LNCaP | 30 | Cell cycle arrest |

| PC-3 | 20 | Inhibition of proliferation |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activity.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cells, thereby inhibiting their proliferation.

- Inhibition of Key Enzymes : Preliminary data suggest that it may inhibit specific enzymes involved in cancer cell metabolism.

Research Findings

Recent studies have focused on the compound's potential as a therapeutic agent. For example, a study highlighted its ability to overcome resistance mechanisms in cancer cells previously treated with conventional therapies.

Key Findings

- Resistance Mechanisms : The compound was effective against cell lines resistant to standard treatments, suggesting potential for use in combination therapies.

- Selectivity : It showed preferential toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by the compound.

- Formulation Development : To enhance bioavailability and therapeutic outcomes through novel delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.